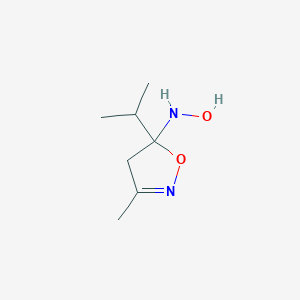
N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine, also known as ISOHA, is a chemical compound that has been widely used in scientific research. It is a hydroxylamine derivative that has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine is not fully understood. However, it is believed to act as a reactive oxygen species scavenger and an inhibitor of the enzymes and proteins mentioned above. It has also been found to induce apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation. It has also been found to increase apoptosis and enhance the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is also stable and can be stored for a long time. However, it has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine. One direction is to study its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its effects on enzymes and proteins. Finally, there is a need to develop new synthesis methods to improve the yield and purity of this compound.
Métodos De Síntesis
N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine can be synthesized using various methods, including the reaction of 5-isopropyl-3-methyl-4,5-dihydroisoxazole with hydroxylamine hydrochloride in the presence of a base. Another method involves the reaction of 5-isopropyl-3-methyl-4,5-dihydroisoxazole with O-benzylhydroxylamine in the presence of a base followed by debenzylation.
Aplicaciones Científicas De Investigación
N-(5-Isopropyl-3-methyl-4,5-dihydroisoxazol-5-yl)hydroxylamine has been widely used in scientific research as a tool to study the function of various enzymes and proteins. It has been found to inhibit the activity of various enzymes, including nitric oxide synthase, cyclooxygenase, and lipoxygenase. It has also been found to inhibit the activity of various proteins, including the transcription factor NF-kappaB and the protein kinase C.
Propiedades
Número CAS |
121556-97-6 |
|---|---|
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
N-(3-methyl-5-propan-2-yl-4H-1,2-oxazol-5-yl)hydroxylamine |
InChI |
InChI=1S/C7H14N2O2/c1-5(2)7(9-10)4-6(3)8-11-7/h5,9-10H,4H2,1-3H3 |
Clave InChI |
OULQBBVXXFDGSC-UHFFFAOYSA-N |
SMILES |
CC1=NOC(C1)(C(C)C)NO |
SMILES canónico |
CC1=NOC(C1)(C(C)C)NO |
Sinónimos |
5-Isoxazolamine,4,5-dihydro-N-hydroxy-3-methyl-5-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B39590.png)
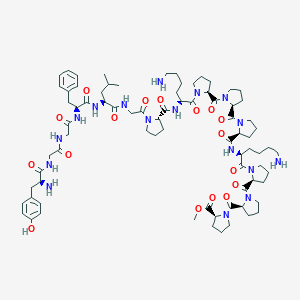
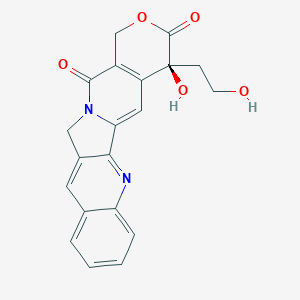



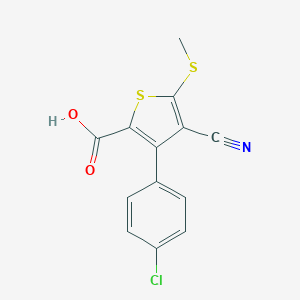
![1-Chlorobicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B39603.png)


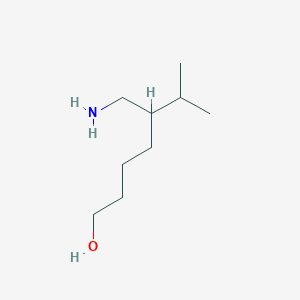
![N-[5-Chloro-2-(chloroacetyl)phenyl]-N-methylformamide](/img/structure/B39611.png)
